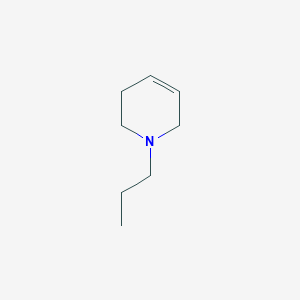

1-Propyl-1,2,3,6-tetrahydropyridine

Description

1-Propyl-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative characterized by a propyl substituent at the 1-position of the partially saturated pyridine ring. This compound has been synthesized via palladium-catalyzed cross-coupling reactions, such as the alkynylation of halogenated imines, as demonstrated in recent studies . Notably, derivatives of this compound, such as 3-(1-Propyl-1,2,5,6-tetrahydropyridin-3-yl)phenol, have been explored for their pharmacological properties .

Properties

CAS No. |

53385-78-7 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

1-propyl-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C8H15N/c1-2-6-9-7-4-3-5-8-9/h3-4H,2,5-8H2,1H3 |

InChI Key |

JKNMIYYXZPLHJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC=CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate, propylamine, and ethyl acetoacetate in a one-pot synthesis . This method typically requires refluxing the reactants in a suitable solvent such as acetone.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can yield different tetrahydropyridine derivatives.

Substitution: Substitution reactions can introduce various functional groups onto the tetrahydropyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

1-Propyl-1,2,3,6-tetrahydropyridine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a model compound for studying the behavior of tetrahydropyridines in biological systems.

Industry: It is used in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it can interact with monoamine oxidase enzymes, leading to the formation of neurotoxic metabolites. This interaction is particularly relevant in the context of neurodegenerative diseases such as Parkinson’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP)

- Structure : Features a methyl group at the 1-position and a phenyl group at the 4-position.

- Mechanism : MPTP is a neurotoxin metabolized to MPP<sup>+</sup>, which inhibits mitochondrial complex I, leading to dopaminergic neuron degeneration .

- Applications : Widely used to induce Parkinson’s disease (PD) models in rodents. Studies show MPTP causes 40–50% loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra .

1-Benzyl-4-(3-Phenylpropyl)-1,2,3,6-Tetrahydropyridine

- Structure : Substituted with benzyl and 3-phenylpropyl groups.

1-Methyl-4-(p-Fluorophenyl)-1,2,3,6-Tetrahydropyridine

Comparative Data Table

Key Research Findings

Neurotoxicity Comparison: MPTP and rotenone both reduce striatal dopamine levels (MPTP: 60–70% reduction; rotenone: 50–55%), but MPTP causes more pronounced neuroinflammation (e.g., 2-fold increase in TNF-α expression) . Rotenone uniquely induces α-synuclein phosphorylation (pS129), a critical step in Lewy body formation .

Mitochondrial Effects: Rotenone reduces mitochondrial coupling efficiency by 35%, compared to 25% for MPTP .

Fluorinated derivatives (e.g., 4-p-fluorophenyl-THP) exhibit stability in analytical workflows due to reduced metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.